molecular formula C7H2F3NO B1591232 2,4,5-Trifluorophenyl isocyanate CAS No. 932710-67-3

2,4,5-Trifluorophenyl isocyanate

Cat. No. B1591232
M. Wt: 173.09 g/mol
InChI Key: FNPFGLMBBUHGAT-UHFFFAOYSA-N
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Description

2,4,5-Trifluorophenyl isocyanate (TFPIC) is a chemical compound used in various scientific research applications. It is a reactive intermediate that has been widely used in organic synthesis due to its ability to form covalent bonds with a variety of nucleophiles.

Scientific Research Applications

Organometallic Chemistry and Catalysis
2,4,5-Trifluorophenyl isocyanate is utilized in the preparation of complexes with significant structural features. For example, in the study by Brennan and Andersen (2002), the isocyanate was involved in the preparation of uranium metallocene compounds, which demonstrated unique bonding characteristics and structural features, including a notable U-N bond interpreted as a triple bond due to the electron pairs' involvement in bonding to uranium (Brennan & Andersen, 2002).

Materials Science and Polymer Chemistry
In materials science, 2,4,5-Trifluorophenyl isocyanate is part of innovative processes for creating materials with unique properties. Mormann and Zimmermann (1996) synthesized mesogenic dicyanates, which upon cyclotrimerization formed s-triazine thermoset networks. This process showcases the application of 2,4,5-Trifluorophenyl isocyanate in creating materials with potential use in advanced technologies, including liquid crystalline thermosets (Mormann & Zimmermann, 1996).

Nanotechnology and Advanced Materials
Nanoporous materials represent another significant area of application. Leventis et al. (2016) reported the use of a triisocyanate reacting with boric acid to yield nanoporous polyurea networks. This research underscores the versatility of isocyanates in forming advanced materials with applications ranging from catalysis to environmental remediation (Leventis et al., 2016).

Organic Synthesis and Reaction Mechanisms
The carboboration of isocyanates, including those similar to 2,4,5-Trifluorophenyl isocyanate, has been studied to understand reaction mechanisms and synthesize novel compounds. Mehta and Goicoechea (2019) explored the reactivity of isocyanates with tris(pentafluorophenyl)borane, leading to the formation of heterocyclic compounds. This kind of research highlights the chemical reactivity of isocyanates and their potential in synthesizing complex organic molecules (Mehta & Goicoechea, 2019).

properties

IUPAC Name

1,2,4-trifluoro-5-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F3NO/c8-4-1-6(10)7(11-3-12)2-5(4)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPFGLMBBUHGAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584916
Record name 1,2,4-Trifluoro-5-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,5-Trifluorophenyl isocyanate

CAS RN

932710-67-3
Record name 1,2,4-Trifluoro-5-isocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 932710-67-3
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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